molecular formula C9H12BrN3O B1527341 2-Amino-5-bromo-N-isopropylnicotinamide CAS No. 1247477-70-8

2-Amino-5-bromo-N-isopropylnicotinamide

Cat. No.: B1527341
CAS No.: 1247477-70-8
M. Wt: 258.12 g/mol
InChI Key: CBQMIJNFMXXAQT-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-isopropylnicotinamide is a pyridine-derived compound featuring a bromine atom at the 5-position, an amino group at the 2-position, and an isopropyl-substituted carboxamide moiety at the 3-position. The bromine and amino groups enhance molecular interactions, such as hydrogen bonding and halogen bonding, which are critical for target binding in bioactive molecules.

Properties

IUPAC Name

2-amino-5-bromo-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMIJNFMXXAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-bromo-N-isopropylnicotinamide (CAS No. 1247477-70-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is a halogenated derivative of nicotinamide. Its structure is characterized by the presence of an amino group, a bromine atom, and an isopropyl substituent on the nicotinamide backbone. The molecular formula is C9H11BrN3OC_9H_{11}BrN_3O.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the PERK (PKR-like endoplasmic reticulum kinase) pathway, which plays a critical role in the cellular stress response.

Key Mechanisms:

  • Inhibition of PERK : This compound has demonstrated inhibitory effects on PERK in vitro, impacting protein synthesis and cell survival under stress conditions .
  • Anticonvulsant Activity : Preliminary studies suggest that it may exhibit anticonvulsant properties, making it a candidate for further investigation in neurological disorders .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound across various studies.

Activity Reference IC50 (µM) Comments
PERK Inhibition 0.50Effective in reducing stress response
Anticonvulsant Not specifiedPotential for treating epilepsy
Cytotoxicity in Cancer Cells 20.0Selectively inhibits renal cell carcinoma

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the cytotoxic effects of this compound on renal cell carcinoma (RCC) lines. The compound exhibited selective toxicity, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research into its anticonvulsant properties revealed that this compound may protect neurons from excitotoxic damage, suggesting applications in treating epilepsy and other neurological disorders .
  • Mechanistic Studies : Further mechanistic studies showed that the compound's inhibition of PERK leads to altered protein synthesis pathways, which could be beneficial in conditions characterized by cellular stress .

Scientific Research Applications

Synthesis of 2-Amino-5-bromo-N-isopropylnicotinamide

The synthesis of this compound typically involves several chemical reactions that introduce the bromine atom and the isopropyl group into the nicotinamide structure. The compound can be synthesized through a multi-step process:

  • Starting Materials : The synthesis often begins with commercially available nicotinamide derivatives.
  • Reagents : Common reagents include brominating agents and isopropylating agents.
  • Yield and Purification : The yield can vary based on the reaction conditions, but methods such as recrystallization or chromatography are employed for purification.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of nicotinamide can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research suggests that certain nicotinamide derivatives possess activity against bacteria and fungi, potentially serving as leads for developing new antimicrobial agents .

Enzyme Inhibition

There is evidence that compounds with a similar structure can act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases related to cancer progression or metabolic disorders .

Case Studies

Several studies have documented the applications of this compound and its analogs:

  • Case Study 1: Anticancer Screening
    A study published in Organic & Biomolecular Chemistry evaluated a series of nicotinamide derivatives for their anticancer properties. The results indicated that certain modifications to the nicotinamide structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a promising candidate for further development .
  • Case Study 2: Antimicrobial Activity
    Another investigation focused on the antimicrobial efficacy of various nicotinamide derivatives, including this compound. The findings revealed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation in cancer cell lines
Antimicrobial PropertiesEffective against bacteria and fungi
Enzyme InhibitionPotential inhibitor of disease-related enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 2-Amino-5-bromo-N-isopropylnicotinamide and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Features
This compound (hypothetical) C₉H₁₂BrN₃O ~258.1 (estimated) - NH₂ (C2), Br (C5), N-isopropyl carboxamide N/A Enhanced lipophilicity due to isopropyl group; potential for H-bonding via NH₂.
2-Amino-5-bromo-N-cyclopropyl-nicotinamide C₉H₁₀BrN₃O 256.1 - NH₂ (C2), Br (C5), N-cyclopropyl carboxamide 781642-04-4 Smaller alkyl group reduces steric hindrance; cyclopropane may increase strain.
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide C₁₁H₁₂BrClN₂O 303.58 - Cl (C2), Br (C5), N-(2-cyclopropylethyl) carboxamide (isonicotinamide core) 1872053-31-0 Chloro group reduces H-bonding potential; extended alkyl chain adds flexibility.

Structural and Functional Analysis:

Core Heterocycle Differences :

  • Nicotinamide vs. Isonicotinamide : The target compound and its cyclopropyl analog () share a nicotinamide (3-pyridinecarboxamide) core, whereas the chloro derivative () is an isonicotinamide (4-pyridinecarboxamide). This positional isomerism alters electronic distribution and binding interactions .

Substituent Effects: Amino (NH₂) vs. Chloro (Cl): The amino group in the target compound and its cyclopropyl analog enables hydrogen-bond donor interactions, critical for binding to biological targets. In contrast, the chloro substituent in ’s compound acts as a hydrogen-bond acceptor and may enhance hydrophobic interactions . Alkyl Group Variations:

  • The 2-cyclopropylethyl chain in introduces greater conformational flexibility, which could influence binding kinetics .

This substituent is conserved across analogs, suggesting its importance in maintaining specific molecular interactions.

Research Findings and Implications

While experimental data for the target compound are sparse, insights from its analogs suggest:

  • Synthetic Utility : The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared with and compounds .
  • Biological Activity: The amino group in nicotinamide derivatives is often associated with kinase inhibitory activity, as seen in structurally related FDA-approved drugs. The chloro analog () may prioritize different targets due to its electronic profile .
  • Computational studies would be required to validate this hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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